molecular formula C8H15ClN2O B8190245 (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride

(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride

Cat. No.: B8190245
M. Wt: 190.67 g/mol
InChI Key: PPSHBBSIKSZIJL-OGFXRTJISA-N
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Description

(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride (CAS: 930782-67-5) is a bicyclic secondary amine hydrochloride salt with the molecular formula C₈H₁₄N₂O·HCl and a molecular weight of 190.673 g/mol . It belongs to the pyrido-pyrazinone class of heterocyclic compounds, characterized by a fused pyridine and pyrazinone ring system fully saturated (octahydro configuration). The compound is typically stored at 2–8°C and transported under cold conditions to maintain stability . Its enantiomeric counterpart, (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one, is also commercially available, highlighting the importance of stereochemistry in its applications .

Properties

IUPAC Name

(9aR)-1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSHBBSIKSZIJL-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCCN2C(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

StepReagents/ConditionsYield
Reductive cyclizationNaCNBH₃, MeOH, pH 5, room temperature72%
AlkylationMethyl bromoacetate, K₂CO₃, acetone68%
Dieckmann cyclizationNaOMe, MeOH, reflux57%

The resulting lactam intermediate is demethoxycarbonylated using HCl-MeOH to yield (R)-octahydro-pyrido[1,2-a]pyrazin-6-one, which is subsequently treated with HCl gas in ethanol to form the hydrochloride salt.

Intramolecular 1,4-Addition of Unsaturated Amino Esters

An alternative route employs methyl 4-bromobut-2-enoate (17 ) as a precursor for allylic substitution with protected ethylenediamines. For example, reaction with N-trityl ethylenediamine (10a ) in acetone generates methyl 5-(N-tritylamino)-4-oxopent-2-enoate (18a ). Acidic deprotection (HCl-MeOH) triggers intramolecular 1,4-addition, forming piperazin-2-ylacetate (19a ).

Stereochemical Control:

The R-configuration at the 6-position is enforced during the 1,4-addition step, where the chair-like transition state favors axial attack of the secondary amine on the α,β-unsaturated ester. This results in >90% diastereomeric excess, as confirmed by NMR analysis.

Catalytic Hydrogenation for Piperazine Ring Formation

Industrial-scale synthesis often utilizes catalytic hydrogenation for higher throughput. For instance, hydrogenation of amino keto ester 11b (2-methoxyphenyl variant) over 10% Pd/C at 3 atm H₂ pressure in methanol-acetic acid affords methyl 4-(2-methoxyphenyl)piperazin-2-ylpropionate (12b ) in 85% yield. Subsequent N-alkylation and cyclization steps parallel the laboratory-scale methods.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

To isolate the R-enantiomer, racemic octahydro-pyrido[1,2-a]pyrazin-6-one is treated with a chiral resolving agent (e.g., L-tartaric acid) in ethanol. The diastereomeric salts are crystallized, and the free base is regenerated using NaOH. Final treatment with HCl yields the enantiomerically pure hydrochloride salt (>99% ee).

Optimization of Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0°C until precipitation ceases. The solid is filtered, washed with cold ether, and dried under vacuum. Critical parameters include:

ParameterOptimal ValuePurity Impact
SolventEthanolMaximizes solubility
Temperature0–5°CPrevents decomposition
HCl stoichiometry1.1 equivEnsures complete salt formation

Chemical Reactions Analysis

Table 1: Core synthetic methodologies

Reaction TypeSubstrate/ReagentsConditionsProduct/ApplicationYieldReference
Nitro-Mannich reactionα-Nitro ketones + diaminesOne-pot, RT to 80°CBicyclic pyrazino[1,2-a]pyrazine core68-82%
Reductive cyclizationAmino keto esters (e.g., 11 )H₂/Pd-C, EtOH, 50 psiOctahydro-2H-pyrido[1,2-a]pyrazinones75%
AlkylationPiperazin-2-ylpropanoates + MeBrNaH, DMF, 0°C → RTMethoxycarbonyl intermediates89%

The nitro-Mannich reaction enables efficient construction of the bicyclic framework through tandem imine formation and cyclization. Reductive cyclization of amino keto esters (11 ) under hydrogenation conditions produces stereochemically defined products critical for medicinal applications .

Table 2: Cyclization pathways and derivatives

ProcessStarting MaterialKey Reagents/CatalystsOutcomeSelectivityReference
Dieckmann cyclizationPiperazin-2-yl-acetates (e.g., 19 )NaOMe, MeOH, refluxLactam derivatives (e.g., 6 )R-configuration preserved
HydrogenolysisCarbamate derivatives (e.g., 17 )H₂/Pd-C, HCl, EtOAcCyclic urea (18 ) + deprotected amine93% ee

Dieckmann cyclization of ester-substituted intermediates generates lactams while maintaining the compound's chiral integrity . Hydrogenolysis side reactions unexpectedly yield cyclic ureas (18 ), demonstrating the system's sensitivity to reaction conditions .

Table 3: Catalyzed transformations

ReactionCatalyst SystemSubstrate ScopeKey Outcomek₁ (min⁻¹)Reference
Asymmetric hydrogenationRh-(R)-BINAP complexα,β-unsaturated ketonesEnantiomeric excess ≥98%0.15
Acid-mediated rearrangementHCl/MeOH, 60°CMethoxylated intermediatesRegioselective ring contraction-

The Rh-catalyzed hydrogenation achieves exceptional enantiocontrol (>98% ee) for generating pharmaceutically relevant stereoisomers . Acidic conditions induce regiospecific rearrangements, enabling access to novel ring-contracted derivatives .

Stability and Reactivity Considerations

Key stability parameters under standard conditions:

  • pH stability : Maintains integrity in pH 3-8 buffers (24 hr, 25°C)

  • Thermal decomposition : Onset at 215°C (TGA analysis)

  • Light sensitivity : Degrades by 12% after 48 hr UV exposure

Reactive hotspots identified through computational modeling:

  • Pyrazinone carbonyl (electrophilic center)

  • Bridgehead nitrogen (nucleophilic site)

  • α-Hydrogen to ketone (prone to deprotonation)

Scientific Research Applications

Chemical Structure and Synthesis

(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride is categorized as a heterocyclic compound featuring both pyrrolidine and pyrazine moieties. Its molecular formula is C₇H₁₃ClN₂O, with a molecular weight of approximately 176.64 g/mol. The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Intramolecular 1,4-addition of unsaturated amino esters.
  • Reductive cyclization of amino keto esters.
  • Alkylation and Dieckmann cyclization .
  • Acidic demethoxycarbonylation .

These methods lead to the formation of high-purity hexahydropyrrolo pyrazin-ones and hexahydro-pyrido pyrazin-ones that can serve as versatile scaffolds for further chemical modifications .

Central Nervous System Activity

This compound has been identified as a precursor for the synthesis of various derivatives that exhibit central nervous system (CNS) activity. Compounds derived from this scaffold have shown promise as ligands for dopamine receptor subtypes, particularly the dopamine D4 receptor, which is implicated in several neuropsychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

The versatility of this compound allows for modifications that can enhance its binding affinity and selectivity for these receptors, making it a valuable candidate in the development of CNS-active agents .

Nrf2/ARE Induction

Recent studies have highlighted the potential of this compound derivatives as inducers of the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. Compounds bearing this scaffold have been shown to elevate levels of Nrf2 and its downstream targets, such as NAD(P)H: quinone oxidoreductase-1 (NQO1), suggesting their potential utility in chemoprevention strategies against cancer .

Dopamine Receptor Ligands

A series of studies have been conducted on the pharmacological effects of 2,7-substituted octahydro-pyrido[1,2-a]pyrazine derivatives. These compounds have demonstrated efficacy as selective ligands for dopamine receptors, particularly in preclinical models assessing their potential to treat dopamine-related disorders .

Antioxidant Activity

Research into the antioxidant properties of pyrido[1,2-a]pyrazin derivatives has revealed their ability to activate Nrf2-regulated genes at lower concentrations than traditional antioxidants like tert-butylhydroquinone (tBHQ). This suggests a promising role for these compounds in developing new antioxidant therapies .

Comparative Analysis Table

Compound Biological Activity Mechanism References
This compoundCNS activity (dopamine D4 receptor)Ligand binding
Derivatives activating Nrf2AntioxidantInduction of Nrf2/ARE pathway
Hexahydropyrrolo pyrazin derivativesPotential neuroprotective effectsModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

1,2,3,4-Tetrahydropyrido[1,2-a]pyrazin-6-one Hydrochloride

  • CAS : 1421065-64-6
  • Key Differences :
    • Saturation : The "tetrahydro" designation indicates partial unsaturation (one double bond retained), whereas the target compound is fully saturated ("octahydro") .
    • Purity : ≥97% (similar to the target compound) .
    • Applications : Used as a precursor in pharmaceutical synthesis, particularly for nitrogen-containing heterocycles.

(R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride

  • CAS : 118926-48-0
  • Key Differences: Ring System: Replaces the pyridine ring with a pyrrolidine ring, altering steric and electronic properties . Salt Form: Dihydrochloride (vs. monohydrochloride), which may influence solubility and crystallinity .

8-Methyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride

  • CAS : 1092076-07-7
  • Key Differences: Bicyclic Structure: A diazabicyclo[3.2.1]octane core instead of pyrido-pyrazinone, reducing aromaticity and altering reactivity . Substituents: Contains a methyl group at position 8, enhancing lipophilicity .

((7S,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)-methanol

  • CAS: Not provided (see ).
  • Stereochemistry: The (7S,9αS) configuration may confer distinct biological activity compared to the target compound’s (R)-enantiomer .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Structural Features Purity Applications
(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one HCl 930782-67-5 C₈H₁₄N₂O·HCl Fully saturated pyrido-pyrazinone, R-config ≥97% Pharmaceutical intermediates
1,2,3,4-Tetrahydropyrido[1,2-a]pyrazin-6-one HCl 1421065-64-6 C₇H₉N₂O·HCl Partially unsaturated pyrido-pyrazinone ≥97% Heterocyclic synthesis
(R)-Octahydropyrrolo[1,2-a]pyrazine diHCl 118926-48-0 C₇H₁₄N₂·2HCl Pyrrolidine-pyrazine fused ring ≥95% Catalysis, ligand synthesis
8-Methyl-3,8-diazabicyclo[3.2.1]octane diHCl 1092076-07-7 C₇H₁₄N₂·2HCl Diazabicyclo core, methyl substituent ≥98% Enzyme inhibition studies

Research Findings and Functional Insights

  • Solubility and Stability : The hydrochloride salt form enhances aqueous solubility compared to free bases, critical for drug formulation .
  • Stereochemical Impact : The (R)-enantiomer shows higher binding affinity to certain receptors than its (S)-counterpart, as observed in related pyrrolo-pyrazine derivatives .
  • Synthetic Utility: Pyrido-pyrazinones are preferred over diazabicyclo derivatives in peptidomimetic drug design due to their planar aromaticity .

Supplier and Availability Notes

  • (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one HCl is listed by Shanghai Kaison Biotechnology (China) but marked as discontinued by CymitQuimica .
  • Alternative suppliers include ChemicalBook and Matrix Scientific , which offer structurally related compounds like Ofloxacin N-Oxide Hydrochloride (CAS: n/a) for impurity testing .

Biological Activity

(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₁₃ClN₂O and a molecular weight of approximately 176.64 g/mol. It belongs to the class of heterocyclic compounds, specifically containing a pyrrolidine and pyrazine moiety. Its structural arrangement allows for various substitutions, which can be tailored to enhance biological activity.

While specific mechanisms of action for this compound are not extensively documented, it is known to interact with various biological targets:

  • Dopamine Receptors : The compound acts as a ligand for dopamine receptor subtypes, particularly the dopamine D4 receptor. This interaction suggests potential applications in treating disorders related to the dopamine system, such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
  • CNS Activity : Research indicates that derivatives of this compound may exhibit central nervous system (CNS) activity. The adaptability of its scaffold has led to the development of several CNS-active agents, with ongoing studies assessing their efficacy and safety profiles.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

  • Antioxidant Activity : Certain analogues have been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress. This property may provide therapeutic benefits in conditions characterized by oxidative damage .
  • Inhibition Studies : Compounds derived from similar scaffolds have demonstrated inhibitory effects on specific targets such as proprotein convertase subtilisin/kexin type 9 (PCSK9), which is involved in cholesterol metabolism. Such inhibition can lead to lower levels of low-density lipoprotein cholesterol (LDL-C), reducing the risk of cardiovascular diseases .

Case Study 1: CNS Activity

In a study examining the CNS effects of related compounds, researchers found that octahydro-pyrido[1,2-a]pyrazine derivatives exhibited significant anxiolytic properties in animal models. The results indicated that these compounds could modulate neurotransmitter systems effectively, supporting their potential use in anxiety disorders.

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capabilities of pyrido[1,2-a]pyrazin analogues. The findings revealed that these compounds could significantly increase the expression of NQO1, a protein associated with antioxidant defense, demonstrating their potential as therapeutic agents against oxidative stress-related diseases .

Data Summary

Property Description
Molecular FormulaC₇H₁₃ClN₂O
Molecular Weight176.64 g/mol
Biological TargetsDopamine D4 receptor, Nrf2/ARE signaling pathway
Potential ApplicationsTreatment of CNS disorders, antioxidant therapy
Notable ActivitiesAnxiolytic effects, PCSK9 inhibition

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